molecular formula C23H24FN3O B2872572 (6-Fluoro-4-((3-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326936-32-6

(6-Fluoro-4-((3-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2872572
CAS No.: 1326936-32-6
M. Wt: 377.463
InChI Key: GIVBJDQYXPLAOJ-UHFFFAOYSA-N
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Description

(6-Fluoro-4-((3-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a heterocyclic compound with a molecular formula of C25H27FN2O. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of fluorine, a piperidine ring, and a quinoline core makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-((3-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple stepsFor instance, the quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts .

The piperidine ring is then introduced through nucleophilic substitution reactions, often using piperidine and suitable leaving groups under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-((3-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be replaced with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Piperidine, sodium hydride (NaH), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield fully saturated quinoline derivatives .

Scientific Research Applications

(6-Fluoro-4-((3-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of (6-Fluoro-4-((3-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the fluorine and piperidine modifications.

    Fluoroquinolines: Compounds with fluorine atoms but different substituents on the quinoline core.

    Piperidine derivatives: Compounds with a piperidine ring but different core structures.

Uniqueness

The uniqueness of (6-Fluoro-4-((3-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone lies in its specific combination of a fluorinated quinoline core and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

[6-fluoro-4-[(3-methylphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-16-6-5-7-17(12-16)14-26-22-19-13-18(24)8-9-21(19)25-15-20(22)23(28)27-10-3-2-4-11-27/h5-9,12-13,15H,2-4,10-11,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVBJDQYXPLAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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